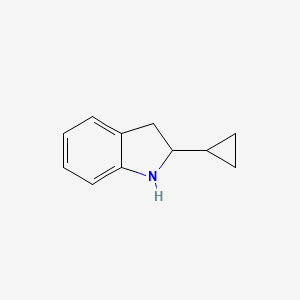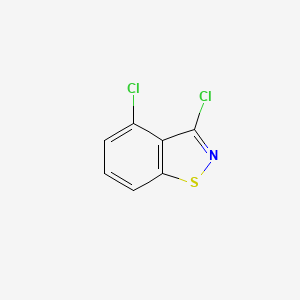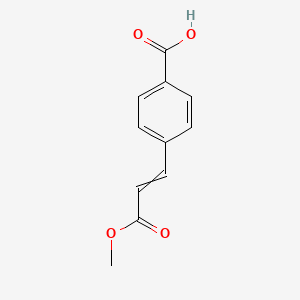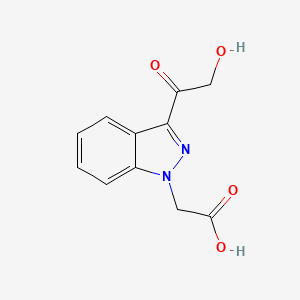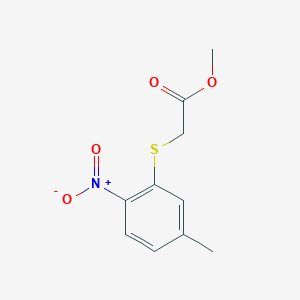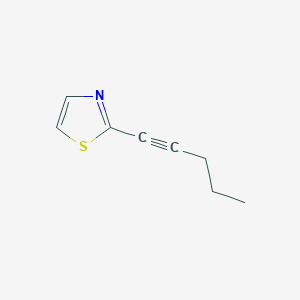
2-pent-1-ynyl-1,3-thiazole
描述
2-pent-1-ynyl-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a pentynyl group at the second position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-pent-1-ynyl-1,3-thiazole typically involves the reaction of thiazole with a pentynyl halide under basic conditions. One common method is the Hantzsch thiazole synthesis, where a halogenated alkyne reacts with thioamide in the presence of a base to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 2-pent-1-ynyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiazole derivatives.
科学研究应用
2-pent-1-ynyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-pent-1-ynyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Thiazole: The parent compound, known for its aromaticity and biological activity.
2-Methylthiazole: Similar structure with a methyl group instead of a pentynyl group.
2-Aminothiazole: Contains an amino group at the second position, leading to different reactivity and applications.
Uniqueness: 2-pent-1-ynyl-1,3-thiazole is unique due to the presence of the pentynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
属性
分子式 |
C8H9NS |
|---|---|
分子量 |
151.23 g/mol |
IUPAC 名称 |
2-pent-1-ynyl-1,3-thiazole |
InChI |
InChI=1S/C8H9NS/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-3H2,1H3 |
InChI 键 |
ZLQNIRDQANOVNB-UHFFFAOYSA-N |
规范 SMILES |
CCCC#CC1=NC=CS1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








